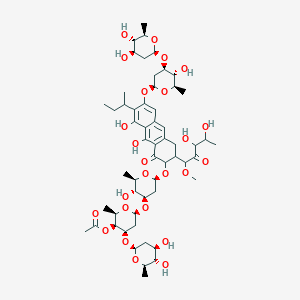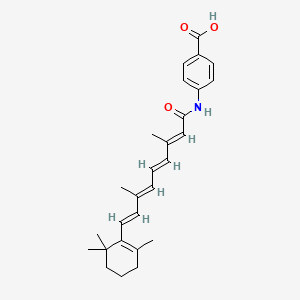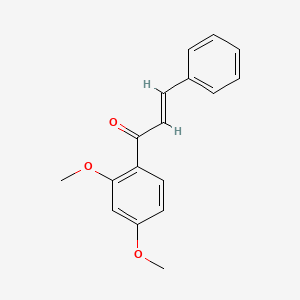
2',4'-Dimethoxychalcone
Overview
Description
Synthesis Analysis
DMC can be synthesized through various chemical methods, including the Claisen-Schmidt condensation, which involves the reaction of 3,4-dimethoxybenzaldehyde and suitable ketones under basic conditions. Advanced synthetic approaches may also employ electrochemical methods for the formation of DMC derivatives, showcasing the versatility of its synthesis (Aribi et al., 2016).
Molecular Structure Analysis
The molecular structure of DMC has been extensively analyzed through single crystal X-ray diffraction studies, revealing its crystal structure packing characterized by hydrogen bonds, C-H…π, and π…π stacking interactions. These structural features are crucial for understanding the compound's stability and reactivity (Gowda et al., 2023).
Chemical Reactions and Properties
DMC undergoes various chemical reactions, including anodic oxidation, where it exhibits specific reactivity patterns such as the formation of highly reactive radical cations. These reactions can lead to the synthesis of novel compounds and polymers with significant properties (Aribi et al., 2016).
Physical Properties Analysis
The physical properties of DMC, such as solubility, melting point, and crystal structure, are closely tied to its molecular configuration. The intermolecular interactions, quantified by Hirshfeld surface analysis, play a pivotal role in determining these properties (Gowda et al., 2023).
Scientific Research Applications
Acetylcholinesterase Inhibition
2',4'-Dimethoxychalcone derivatives have been studied for their potential as inhibitors of human acetylcholinesterase (AChE), an enzyme relevant in neurodegenerative diseases like Alzheimer's. These compounds, especially those with methoxy substituents, have shown some activity as mixed-type inhibitors, impacting the peripheral anionic site and the gorge region of AChE (Sukumaran et al., 2016).
Electrochemical Applications
4,4'-Dimethoxychalcone (DMC) has been investigated for its electrochemical properties, specifically its anodic oxidation. It shows potential for the formation of semi-conducting oligomers, indicating applications in materials science and electrochemistry (Aribi et al., 2016).
Autophagy and Longevity
DMC is identified as a natural compound with anti-ageing properties. It promotes longevity in various species by inducing autophagy, a critical cellular process for maintaining homeostasis and health during aging. This discovery has implications for developing interventions against age-related diseases (Carmona-Gutierrez et al., 2019).
Antibacterial and Antifungal Activity
Chalcones like this compound have been isolated from natural sources like propolis and shown significant antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Popova et al., 2001).
Cytotoxicity Against Cancer Cells
Certain derivatives of this compound have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents. These compounds can induce apoptosis and inhibit cancer cell growth (Qin et al., 2015).
Antioxidative Activity
Chalcones from various plants, including derivatives of this compound, have shown antioxidative activity, suggesting their role in preventing oxidative stress-related diseases (Shang et al., 2013).
Mechanism of Action
Target of Action
The primary target of 2’,4’-Dimethoxychalcone (DMC) is the Ferrochelatase (FECH) enzyme . FECH is a mitochondrial enzyme that catalyzes the insertion of ferrous iron into protoporphyrin IX to form heme, a critical molecule in various biological functions. FECH is found to be upregulated in multiple senescent cell models .
Mode of Action
DMC interacts with its target, FECH, by inhibiting it . This inhibition leads to an increase in the level of ferrous ions in cells . On the other hand, DMC induces the degradation of ferritin, the primary iron storage protein in mammalian cells, which is upregulated in senescent cells . This process further increases the labile iron pool within the cell .
Biochemical Pathways
DMC affects the autophagy pathway . Autophagy is a cellular process that degrades and recycles damaged proteins and organelles to maintain cellular homeostasis. DMC induces autophagy by inhibiting specific GATA transcription factors . This pro-autophagic response induces a conserved systemic change in metabolism, operates independently of the TORC1 signaling pathway, and depends on specific GATA transcription factors .
Result of Action
DMC has been found to have multiple effects at the molecular and cellular levels. It has been shown to selectively eliminate senescent cells . DMC treatment can prevent hair loss, improve motor coordination, and reduce the expression of several aging-related secretory phenotype factors (IL-6, IL-1β, CXCL-10, and MMP12) in the liver of aged mice . It also decelerates senescence of human cell cultures and protects mice from prolonged myocardial ischemia .
Safety and Hazards
Future Directions
Chalcones, including 2’,4’-Dimethoxychalcone, have been identified as potential therapeutic agents due to their wide range of biological activities . Further studies are needed to elucidate their structure activity, toxicity concerns, cellular basis of mode of action, and interactions with other molecules .
properties
IUPAC Name |
(E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-14-9-10-15(17(12-14)20-2)16(18)11-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDCNUALRUCCPA-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220573 | |
| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69470-87-7, 1154-77-4 | |
| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69470-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4'-Dimethoxychalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001154774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-1-(2,4-Dimethoxyphenyl)-3-phenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901220573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4'-dimethoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



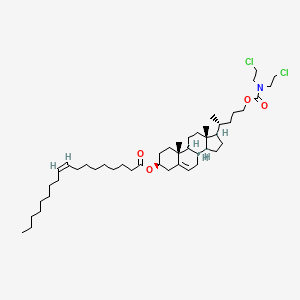
![(Z)-6-[(1R,2R,5R)-2-[(4-phenylphenyl)methoxy]-5-piperidin-1-ylcyclopentyl]hex-4-enoic acid](/img/structure/B1233411.png)
![methyl 5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1233412.png)

![[(2R)-2-[[(Z)-heptadec-10-enyl]carbamoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1233414.png)

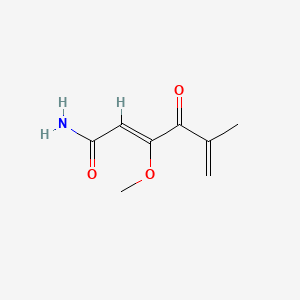
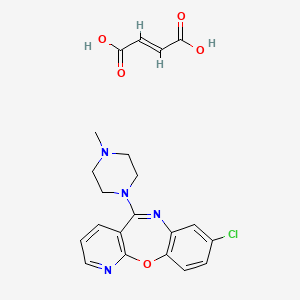


![[(2R,3S,4R,5R)-3-[4-[[(E)-2-chloroethenyl]-methylamino]phenoxy]-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1233422.png)

